![molecular formula C12H16N2O3 B13455361 Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13455361.png)
Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. The spirocyclic framework provides a rigid and three-dimensional structure, which is beneficial for interacting with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves multiple steps. One efficient synthetic route includes the reduction of a nitrile intermediate using lithium aluminum hydride, which furnishes the primary amine. This amine then spontaneously displaces a tosyl group to form the azaspiro[3.3]heptane derivative . Another method involves the use of Baeyer-Villiger monooxygenase-catalyzed oxidation to prepare γ-butyrolactone derivatives .
Industrial Production Methods
the scalable synthetic routes described in the literature suggest that it can be produced in sufficient quantities for research and development purposes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Catalyzed by Baeyer-Villiger monooxygenase to form γ-butyrolactone derivatives.
Reduction: Using lithium aluminum hydride to reduce nitrile intermediates.
Substitution: Displacement of tosyl groups by primary amines.
Common Reagents and Conditions
Oxidation: Baeyer-Villiger monooxygenase, typically in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Tosyl chloride and primary amines under basic conditions.
Major Products
The major products formed from these reactions include γ-butyrolactone derivatives and azaspiro[3.3]heptane derivatives .
Aplicaciones Científicas De Investigación
Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action for tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is not fully elucidated. its spirocyclic structure allows it to interact with various molecular targets, potentially inhibiting or modulating biological pathways. The rigid framework of the compound provides a unique three-dimensional shape that can fit into specific binding sites on proteins or enzymes, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- N-Boc-6-oxo-2-azaspiro[3.3]heptane
- 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the cyano group, which adds to its chemical reactivity and potential for further functionalization. This distinguishes it from other similar compounds that may lack this functional group .
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
tert-butyl 3-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C12H16N2O3/c1-11(2,3)17-10(16)14-7-12(9(14)6-13)4-8(15)5-12/h9H,4-5,7H2,1-3H3 |
Clave InChI |
PCDGCTPIXUEYRN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(C1C#N)CC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


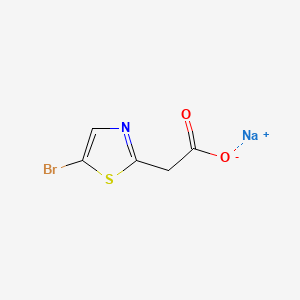
![[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13455283.png)
![1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid](/img/structure/B13455285.png)
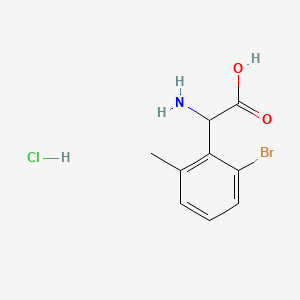
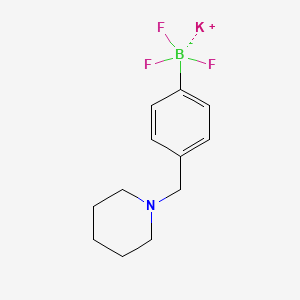
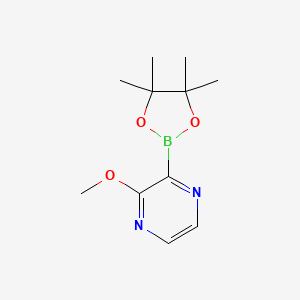
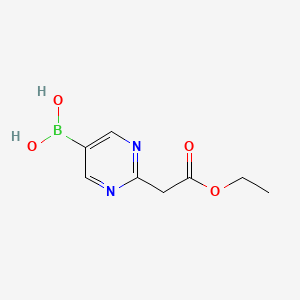
![[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B13455322.png)
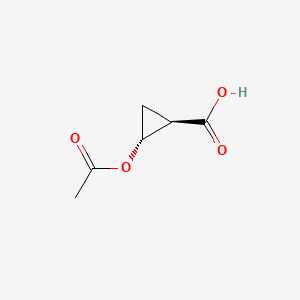
![1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)
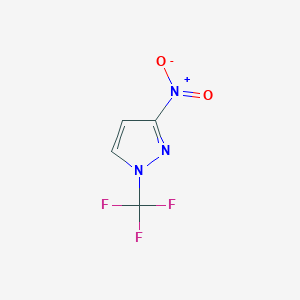
![4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13455345.png)
amine hydrochloride](/img/structure/B13455350.png)
![2-Azaspiro[3.6]decane](/img/structure/B13455356.png)
